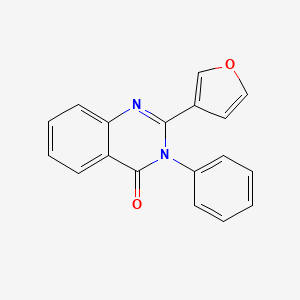

2-(3-furyl)-3-phenyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-(furan-3-yl)-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-15-8-4-5-9-16(15)19-17(13-10-11-22-12-13)20(18)14-6-2-1-3-7-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJESWNCMEYJPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization Techniques for 4 3h Quinazolinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom in the 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone molecule can be mapped, confirming the connectivity and substitution pattern.

¹H-NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone, signals are expected in the aromatic region (typically δ 7.0-8.5 ppm).

Quinazolinone Protons: The four protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) will appear as a complex multiplet system. The H-5 proton, being adjacent to the carbonyl group, is often shifted downfield, appearing as a doublet of doublets around δ 8.1-8.3 ppm. rsc.orgrsc.org The other protons (H-6, H-7, H-8) typically resonate between δ 7.4-7.9 ppm. rsc.orgderpharmachemica.com

3-Phenyl Protons: The five protons of the phenyl group at the N-3 position will generally appear as a multiplet in the range of δ 7.3-7.6 ppm. nih.gov

2-(3-furyl) Protons: The three protons of the furan (B31954) ring will show characteristic shifts. The proton at position 2 of the furan ring is expected to be the most downfield, followed by the proton at position 5, and then the proton at position 4.

Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinazolinone H-5 | ~ 8.25 | dd |

| Quinazolinone H-7 | ~ 7.85 | ddd |

| Quinazolinone H-8 | ~ 7.75 | d |

| Quinazolinone H-6 | ~ 7.55 | ddd |

| 3-Phenyl Protons | 7.30 - 7.60 | m |

| Furyl H-2 | ~ 8.00 | s |

| Furyl H-5 | ~ 7.50 | t |

| Furyl H-4 | ~ 6.70 | dd |

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Key signals for 2,3-disubstituted 4(3H)-quinazolinones include the carbonyl carbon and the carbon of the imine group. rsc.orgmdpi.com

Carbonyl Carbon (C-4): This carbon is highly deshielded and typically appears around δ 161-164 ppm. rsc.org

Imine Carbon (C-2): The carbon at position 2, attached to the furan ring and the nitrogen atom, is also significantly downfield, expected in the range of δ 151-155 ppm.

Aromatic and Heteroaromatic Carbons: The remaining carbons of the quinazolinone, phenyl, and furyl rings will resonate in the typical aromatic region of δ 110-150 ppm.

Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=O) | ~ 162.0 |

| C-2 (C=N) | ~ 152.5 |

| C-8a | ~ 149.0 |

| Aromatic/Heteroaromatic C | 110.0 - 146.0 |

| C-4a | ~ 121.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone (Molecular Formula: C₁₈H₁₂N₂O₂), the expected exact molecular weight is approximately 288.09 g/mol .

In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 288 would be expected. The fragmentation pattern of 2,3-disubstituted quinazolinones is often characterized by the cleavage of the substituent groups and fragmentation of the heterocyclic ring. sapub.org Common fragmentation pathways may include:

Loss of the furyl group.

Loss of the phenyl group.

Cleavage of the carbonyl group (loss of CO).

Fragmentation of the quinazolinone core, often leading to a characteristic peak at m/z 119. nih.gov

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Identity |

|---|---|

| 288 | [M]⁺ (Molecular Ion) |

| 221 | [M - C₄H₃O]⁺ (Loss of furyl group) |

| 211 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 119 | [C₇H₅N₂]⁺ (Quinazolinone fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone would be dominated by several key absorption bands. derpharmachemica.comsapub.org

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group in the quinazolinone ring is expected between 1660-1700 cm⁻¹. sapub.org

C=N Stretch: The imine bond within the heterocyclic ring will show an absorption in the 1590-1620 cm⁻¹ region. nih.gov

Aromatic C=C Stretch: Multiple bands between 1450-1600 cm⁻¹ are characteristic of the C=C bond stretching within the aromatic and heteroaromatic rings.

Aromatic C-H Stretch: A signal above 3000 cm⁻¹ corresponds to the C-H stretching of the aromatic rings.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| C=O Stretch (Amide) | 1660 - 1700 |

| C=N Stretch (Imine) | 1590 - 1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extended conjugated system of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone is expected to produce distinct absorption bands in the UV region. nih.gov Typically, quinazolinone derivatives show two main absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These high-energy transitions, originating from the aromatic and heteroaromatic rings, are expected to result in strong absorption bands in the 220-285 nm range. nih.gov

n → π Transitions:* This lower-energy transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, typically gives a weaker absorption band at longer wavelengths, often between 285-320 nm. nih.gov

Predicted UV-Vis Absorption Maxima (in Methanol or Acetonitrile)

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π | ~ 230 and ~ 275 |

| n → π | ~ 315 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. jst.vn For 2,3-disubstituted quinazolinones, silica gel plates are commonly used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The compound's purity is indicated by the presence of a single spot upon visualization under UV light (254 nm). jst.vn

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound with great accuracy. A reversed-phase C18 column is typically employed for quinazolinone derivatives, with a mobile phase often composed of acetonitrile and water or methanol and water. tandfonline.comnih.gov The purity is determined by the peak area percentage in the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of thermally stable and volatile compounds. It can be used to separate and identify impurities. semanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone (C₁₈H₁₂N₂O₂), the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values. sapub.org

Theoretical Elemental Composition

| Element | Calculated Percentage |

|---|---|

| Carbon (C) | 74.99% |

| Hydrogen (H) | 4.20% |

| Nitrogen (N) | 9.72% |

| Oxygen (O) | 11.10% |

Derivatization Strategies and Structural Modifications of 4 3h Quinazolinone Scaffolds

Functionalization at the 2-Position of the 4(3H)-Quinazolinone Ring

The substituent at the 2-position of the 4(3H)-quinazolinone ring plays a significant role in defining the molecule's biological and chemical properties nih.gov. This position is highly amenable to the introduction of a wide variety of functional groups, including heterocyclic, aliphatic, and aromatic moieties, allowing for extensive exploration of the structure-activity relationship (SAR).

Introduction of Various Heterocyclic Moieties (e.g., Pyrazolyl, Indolyl, Thiazolyl, Furyl)

The incorporation of heterocyclic rings at the 2-position is a widely employed strategy to enhance the pharmacological activity of quinazolinones. The subject compound, 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone, exemplifies this approach with its furan (B31954) ring. The synthesis of such derivatives often involves the condensation of a 2-aminobenzamide (B116534) with a heterocyclic aldehyde mdpi.com. For instance, reacting anthranilamide with various hydroxy- or dihydroxy-substituted benzaldehydes is a common method to produce 2-phenylquinazolin-4(3H)-ones with potential antioxidant properties mdpi.com.

Similarly, other heterocyclic systems can be introduced. Studies have reported the synthesis of quinazolinones bearing pyrazolyl, thiazolyl, and other five-membered heterocycles at the 2-position mdpi.comnih.gov. For example, 2-thioxo-3-phenyl-quinazolin-4(3H)-one can be used as a precursor to introduce various heterocyclic systems, such as 1,3,4-oxadiazolyl and pyrazolyl moieties, through a thioglycollate intermediate sapub.org. The reaction of 2-dibromomethyl-3-p-substitutedphenyl-4(3H)-quinazolinone with nucleophiles can also be used to introduce heterocyclic derivatives like imidazole and triazole mdpi.com.

Table 1: Examples of 2-Heterocyclic Substituted 4(3H)-Quinazolinones

| Substituent at Position 2 | Substituent at Position 3 | Compound Name | Reference |

|---|---|---|---|

| 3-Furyl | Phenyl | 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone | Core Compound |

| (5-iminopyrazolidin-1-yl)carbonylmethylthio | Phenyl | 2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3- phenyl quinazolin-4(3H)-one | sapub.org |

| (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio | Phenyl | 3-phenyl-2- ((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | sapub.org |

| Thiophen-2-yl | Varies | 2-(thiophen-2-yl)quinazolin-4(3H)-one derivatives | acgpubs.org |

| 2,4-disubstituted-thiazol-5-yl | Aryl | 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone derivatives | acgpubs.org |

Aliphatic and Aromatic Substitutions at Position 2

Besides heterocycles, both aliphatic and aromatic groups are commonly introduced at the 2-position to modulate the lipophilicity and steric profile of the molecule. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones is often achieved by reacting anthranilic acid with acetic anhydride to form an intermediate benzoxazinone (B8607429), which is then treated with an appropriate amine tandfonline.comresearchgate.net.

Aromatic substitutions are also prevalent. Numerous studies describe the synthesis of 2-aryl-substituted quinazolinones, where the aryl ring can be a simple phenyl group or a more complex system like naphthyl, and can bear various substituents mdpi.comnih.gov. These are often synthesized from corresponding 2-aryl-benzoxazinones or via condensation reactions nih.gov. The presence of hydroxyl and methoxy groups on a 2-phenyl ring has been shown to be important for antioxidant activity mdpi.com.

Table 2: Examples of 2-Aliphatic and 2-Aromatic Substituted 4(3H)-Quinazolinones

| Substituent at Position 2 | Substituent at Position 3 | Compound Name | Reference |

|---|---|---|---|

| Methyl | p-substituted phenyl | 2-methyl-3-p-substitutedphenyl-4(3H)-quinazolinone | mdpi.com |

| Dibromomethyl | p-substituted phenyl | 2-dibromomethyl-3-p-substitutedphenyl-4(3H)-quinazolinone | mdpi.com |

| 2-Methoxyphenyl | (Varies) | 2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl derivatives | nih.gov |

| 3-Methoxynaphthalen-2-yl | (Varies) | 2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one | mdpi.com |

| Propyl | Phenyl | 2-propyl-3-phenyl-4(3H)-quinazolinone | nih.gov |

Modifications at the 3-Position of the 4(3H)-Quinazolinone Ring

The nitrogen atom at the 3-position is another critical site for structural modification, directly influencing the molecule's spatial conformation and interaction with biological targets.

Incorporation of Phenyl and Substituted Phenyl Groups

The 3-phenyl group, as seen in the core compound, is a common feature in many biologically active quinazolinones. The standard synthesis route involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with aniline (B41778) or a substituted aniline nih.govmdpi.comtandfonline.com. This method allows for the straightforward introduction of a wide array of substituted phenyl rings at the N-3 position. The nature and position of substituents on this phenyl ring can significantly impact the compound's activity.

Table 3: Examples of 3-Phenyl and 3-Substituted Phenyl 4(3H)-Quinazolinones

| Substituent at Position 2 | Substituent at Position 3 | Compound Name | Reference |

|---|---|---|---|

| 3-Furyl | Phenyl | 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone | Core Compound |

| Methyl | 4-(trifluoromethoxy)phenyl | 2-methyl-3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one | tandfonline.com |

| Methyl | 2,5-dimethoxyphenyl | 2-methyl-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one | tandfonline.com |

| Styryl | 4-hydroxyphenyl | 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | researchgate.net |

| Trifluoromethyl | Aryl | 3-aryl-2-trifluoromethyl-4(3H)-quinazolinone derivatives | researchgate.net |

Attachment of Nitrogen-Containing Heterocycles (e.g., Amino, Oxadiazolyl, Triazolyl, Pyrimidinyl)

Introducing nitrogen-containing heterocycles at the 3-position can impart novel biological properties. A common precursor for these modifications is 3-amino-4(3H)-quinazolinone, which is typically synthesized by reacting a 2-substituted benzoxazinone with hydrazine (B178648) hydrate researchgate.netijstr.org. The resulting 3-amino group can then be further derivatized. For example, it can be reacted with aldehydes to form Schiff bases or with other reagents to construct heterocyclic rings like triazoles or oxadiazoles directly attached to the N-3 position researchgate.netresearchgate.net. A review of the literature highlights that N-3 substitution with five-membered heterocycles containing nitrogen, sulfur, or oxygen is a promising strategy for developing bioactive molecules nih.gov.

Substitution Patterns on the Benzo Ring (e.g., Halogenation at Positions 6 and 8)

Modifications on the fused benzene (B151609) ring of the quinazolinone core offer another avenue for derivatization. Halogenation, particularly at positions 6 and 8, is a frequently explored strategy. Halogenated quinazolinones serve as versatile intermediates for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings mdpi.comnih.gov.

The synthesis of these halogenated derivatives often starts from a correspondingly substituted anthranilic acid. For example, 3,5-dibromoanthranilic acid can be used to synthesize 6,8-dibromo-4(3H)-quinazolinone derivatives ijstr.org. These halogen atoms can then be replaced with various aryl, heteroaryl, or alkynyl groups to generate a library of polysubstituted quinazolinones mdpi.comnih.govresearchgate.net. The presence of halogens themselves can also enhance biological activity through favorable interactions with biological targets.

Table 4: Examples of Halogenated 4(3H)-Quinazolinones

| Substituent at Position 2 | Substituent at Position 3 | Substituents on Benzo Ring | Compound Name | Reference |

|---|---|---|---|---|

| Methyl | Amino | 6,8-Dibromo | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | ijstr.org |

| Aryl | (Varies) | 6,8-Dibromo | 2-aryl-6,8-dibromoquinazolin-4(3H)-one | nih.gov |

| Trifluoromethyl | Amino | 6-Iodo | 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone | researchgate.net |

| Aryl | Substituted | 6-Halogenated | 6-halogenated 2,3-disubstituted-4(3H)-oxo precursors | nih.gov |

Synthesis of Hybrid Quinazolinone Conjugates and Molecular Hybrids (e.g., Quinazolinone-Chalcone Hybrids)

The synthesis of hybrid molecules represents a powerful strategy in drug design, aiming to combine the therapeutic advantages of two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, or improved selectivity. One notable example is the creation of quinazolinone-chalcone hybrids, which merge the well-established biological activities of both the quinazolinone and chalcone scaffolds. oaji.netnih.gov

The general synthetic approach to quinazolinone-chalcone hybrids often involves a multi-step process. A common pathway begins with the synthesis of a 3-amino-2-substituted-4(3H)-quinazolinone intermediate. For a target molecule like a hybrid of "2-(3-furyl)-3-phenyl-4(3H)-quinazolinone," a precursor such as 3-amino-2-(3-furyl)-quinazolin-4(3H)-one would be required. This intermediate is then typically condensed with a pre-synthesized chalcone derivative. oaji.net

The chalcone moiety itself is generally prepared via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted aromatic aldehyde in the presence of an acid or base catalyst. The resulting α,β-unsaturated ketone system of the chalcone can then react with the amino group of the quinazolinone intermediate to form a Schiff base, yielding the final hybrid molecule. oaji.net

A variety of quinazolinone-chalcone hybrids have been synthesized and investigated for their potential biological applications. rsc.orgsciensage.info The structural diversity of these hybrids is achieved by varying the substituents on both the quinazolinone ring and the aromatic rings of the chalcone moiety.

Table 1: Examples of Synthetic Schemes for Quinazolinone-Chalcone Hybrids

| Starting Quinazolinone | Chalcone Precursors | Reaction Type | Resulting Hybrid Structure (General) |

|---|---|---|---|

| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted Acetophenone + Substituted Benzaldehyde (B42025) | Schiff Base Formation | 3-[1-(Substituted-phenyl)-3-(substituted-phenyl)allylideneamino]-2-phenylquinazolin-4(3H)-one |

Stereochemical Considerations in Quinazolinone Analogue Synthesis

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. In the context of 4(3H)-quinazolinone analogues, the introduction of chiral centers can be a key strategy for developing more potent and selective therapeutic agents. While "2-(3-furyl)-3-phenyl-4(3H)-quinazolinone" itself is achiral, derivatization can introduce stereogenic centers. acs.org

One approach to introduce chirality is through the synthesis of 2,3-disubstituted-4(3H)-quinazolinone derivatives where a chiral center is incorporated into one of the side chains. nih.govnih.govresearchgate.net For instance, a synthetic route starting from anthranilic acid can be designed to introduce a chiral center on the aliphatic side chain at the 2-position of the quinazolinone ring. nih.govnih.govresearchgate.net This can be achieved by using chiral starting materials or by employing stereoselective reactions during the synthesis.

Another important aspect is the potential for atropisomerism in certain sterically hindered quinazolinone derivatives, although this is less common. More frequently, the focus is on the creation of stereogenic carbons. The reduction of the pyrimidine ring of the quinazolinone scaffold can also lead to the formation of chiral dihydroquinazolinone derivatives with one or more stereocenters. nih.gov Biomimetic asymmetric reduction of quinazolinones using chiral and regenerable NAD(P)H models has been shown to produce chiral dihydroquinazolinones with high enantiomeric excess. dicp.ac.cn

The stereoselective synthesis of quinazolinone analogues is an active area of research, with various organocatalytic and metal-catalyzed methods being developed to control the stereochemical outcome of the reactions. frontiersin.org The precise control of stereochemistry allows for the synthesis of specific enantiomers or diastereomers, which is essential for studying their structure-activity relationships and identifying the most active and safest stereoisomer for potential therapeutic development.

Table 2: Methods for Introducing Chirality in Quinazolinone Scaffolds

| Method | Description | Potential Chiral Center Location |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Side chains at positions 2 or 3. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a reaction. | Can be used to create stereocenters during ring formation or side-chain modification. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another. | Applicable when multiple stereocenters are present or being formed. |

Pre Clinical Biological Evaluation and Mechanistic Studies of 4 3h Quinazolinone Derivatives

Antiproliferative and Cytotoxic Activities in Cancer Research Models (In Vitro)

The quinazolinone framework is a recognized pharmacophore in the design of anticancer agents. nih.gov Derivatives have shown significant efficacy against a range of human cancer cell lines.

In one study, a series of 2,3-substituted quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. Many of the tested compounds demonstrated cytotoxicity that was 2- to 87-fold more potent than the reference drug, lapatinib. nih.gov For instance, against the A2780 cell line, one derivative exhibited an IC₅₀ value of 0.14 ± 0.03 µM, significantly lower than lapatinib's IC₅₀ of 12.11 ± 1.03 µM. nih.gov Another study highlighted a quinazolinone-thiazole hybrid, compound A3, which effectively inhibited the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC₅₀ values of 10 µM, 10 µM, and 12 µM, respectively. nih.gov

Table 1: Cytotoxic Activity of Selected 4(3H)-Quinazolinone Derivatives An interactive data table summarizing the IC₅₀ values of various quinazolinone derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 3g | A2780 (Ovarian) | 0.14 ± 0.03 | nih.gov |

| Derivative 3j | MCF7 (Breast) | 0.20 ± 0.02 | nih.gov |

| Lapatinib (Control) | A2780 (Ovarian) | 12.11 ± 1.03 | nih.gov |

| Lapatinib (Control) | MCF7 (Breast) | 5.90 ± 0.74 | nih.gov |

| Compound A3 | PC3 (Prostate) | 10 | nih.gov |

| Compound A3 | MCF-7 (Breast) | 10 | nih.gov |

| Compound A3 | HT-29 (Colon) | 12 | nih.gov |

| BIQO-19 | NSCLC (Lung) | ~0.1 - 0.5 | nih.gov |

A primary mechanism for the anticancer effect of quinazolinone derivatives is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. fourwaves.com The quinazoline (B50416) moiety is a key structural feature in several FDA-approved kinase inhibitors.

Research has demonstrated that certain quinazolin-4(3H)-one derivatives are potent multi-kinase inhibitors. nih.gov A study investigating a series of these compounds found significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Specifically, compounds designated as 2i and 3i showed strong inhibition of CDK2, with IC₅₀ values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, comparable to the control drug imatinib. nih.gov The same compounds were also potent against EGFR and HER2. nih.gov Molecular docking analyses suggested that these compounds can act as either ATP-competitive or non-competitive inhibitors, depending on the specific kinase. nih.gov Other research efforts have focused on designing derivatives as dual inhibitors, for example, targeting both EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis. nih.govsemanticscholar.orgresearchgate.net

Table 2: Kinase Inhibitory Activity of Selected 4(3H)-Quinazolinone Derivatives An interactive data table showing the IC₅₀ values for kinase inhibition.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | nih.gov |

| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Erlotinib (Control) | EGFR | 0.056 ± 0.012 | nih.gov |

| Compound 13f | HER2 | ~0.1 | fourwaves.com |

| Compound 4 | VEGFR-2 | ~0.1 | nih.gov |

Beyond direct enzyme inhibition, quinazolinone derivatives modulate key cellular pathways to exert their antiproliferative effects. These include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

One novel quinazoline derivative, identified as 04NB-03, was shown to induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells. nih.gov The mechanism was found to be dependent on the accumulation of endogenous reactive oxygen species (ROS). nih.gov Similarly, studies on colon cancer cells have shown that inhibitors of the mTOR pathway, a class to which some quinazolinones belong, can trigger apoptosis through the upregulation of Death Receptor 5 (DR5). nih.gov Another potent quinazolinone derivative induced cell cycle arrest at the G1 phase and promoted apoptosis in over 46% of treated colon cancer cells, a significant increase compared to untreated cells. nih.gov

Antimicrobial Properties Against Pathogenic Microorganisms (In Vitro and In Vivo Pre-clinical)

The rise of drug-resistant microbes has spurred the search for new antimicrobial agents, and the 4(3H)-quinazolinone scaffold has emerged as a promising starting point. nih.gov These compounds have been investigated for their activity against a wide spectrum of pathogenic bacteria and fungi. nih.govmdpi.com

Quinazolinone derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Of particular importance is their effectiveness against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

In a comprehensive structure-activity relationship study, 77 variants of the 4(3H)-quinazolinone class were evaluated. While most showed activity primarily against Gram-positive Staphylococcus species, one compound (designated 27) was particularly potent, with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.gov Another study involving 2-phenyl, 3-substituted quinazolinones found derivatives with potent antibacterial activity, showing MIC values as low as 0.1-0.2 µg/mL against S. aureus and Escherichia coli. vensel.org Other series have reported MICs of 32 μg/mL against MRSA. mdpi.com

Table 3: Antibacterial Activity of Selected 4(3H)-Quinazolinone Derivatives An interactive data table of Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 27 | MRSA | ≤ 0.5 | nih.gov |

| Compound 3f | MRSA | 32 | mdpi.com |

| Compound 3r | MRSA | 32 | mdpi.com |

| Compound 3p | S. aureus | 16 | mdpi.com |

| Derivative QIj | S. aureus | 0.1 - 0.2 | vensel.org |

| Derivative QIIf | E. coli | 0.1 - 0.2 | vensel.org |

The therapeutic utility of quinazolinones extends to combating fungal and mycobacterial infections. researchgate.net

Antitubercular Activity: Several studies have focused on developing quinazolinones as antitubercular agents. nih.govdovepress.com A series of novel 2-furanyl-3-substituted quinazolin-4-one derivatives, which are structurally related to 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone, were synthesized and tested against Mycobacterium tuberculosis H37RV. asianpubs.orgresearchgate.net These compounds exhibited promising activity, with MIC values ranging from 12.5 to 100 µg/mL. asianpubs.orgresearchgate.net Docking studies suggested these molecules may act by inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. asianpubs.org Another report on substituted furyl-quinazolinones also highlighted their potential as potent antitubercular agents. nih.gov

Antifungal Activity: The antifungal properties of this class have also been documented. vensel.orgmdpi.com In one screening, a derivative demonstrated potent activity against Candida albicans with a MIC of 8 μg/mL and against Aspergillus niger with a MIC of 32 μg/mL. mdpi.com

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. frontiersin.org Targeting biofilm formation is a key strategy to combat persistent infections. nih.gov The 4(3H)-quinazolinone structure has been identified as a promising scaffold for developing anti-biofilm agents. researchgate.netnih.gov

Research has shown that certain quinazolinone derivatives can effectively inhibit biofilm formation in MRSA, with IC₅₀ values in the range of 20.7-22.4 μM. nih.gov In another study focused on the Gram-negative pathogen Pseudomonas aeruginosa, quinazolinone derivatives were developed as quorum sensing inhibitors, a process crucial for biofilm development. semanticscholar.org Two of these compounds significantly inhibited biofilm formation at sub-MIC concentrations, with IC₅₀ values of 3.55 and 6.86 µM, indicating their potential as anti-virulence agents that may be less likely to induce resistance. nih.gov

Anti-inflammatory and Analgesic Effects in Pre-clinical Models

Derivatives of 4(3H)-quinazolinone have been extensively investigated for their anti-inflammatory and analgesic properties. These compounds are considered an important class of heterocycles with potential as anti-inflammatory agents. researchgate.netresearchgate.net Studies have shown that substitutions at various positions on the quinazolinone ring system can significantly influence these activities. iosrjournals.org

In preclinical studies, the anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced hind paw edema test in rodents. nih.gov For instance, a series of 2,3-diaryl-4(3H)-quinazolinones were synthesized and assessed for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net One of the most promising compounds in this series, 2-(4-nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone, demonstrated a notable COX-2 inhibition of 27.72% at a concentration of 22 µM and also showed mild anti-inflammatory effects in the rat paw edema model. researchgate.net

The analgesic effects are frequently assessed using methods like the p-benzoquinone-induced writhing test in mice. nih.gov Research has indicated a correlation between the anti-inflammatory and analgesic activities of these compounds. nih.gov For example, novel 2-substituted-quinazolin-4(3H)-ones, such as 6,8-dibromo-2-phenyl-3-(4'-carboxyl phenyl)quinazolin-4(3H)-one and 6,8-dibromo-2-phenyl-3-(2'-phenylethanoic acid)quinazolin-4(3H)-one, have exhibited significant analgesic and anti-inflammatory responses when compared to standard drugs like acetylsalicylic acid and indomethacin. nih.gov

Table 1: Preclinical Anti-inflammatory Activity of Selected 4(3H)-Quinazolinone Derivatives

| Compound | Preclinical Model | Key Findings |

| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | Carrageenan-induced rat paw edema | Mild anti-inflammatory activity. researchgate.net |

| 6-Bromo-substituted quinazolinone derivatives | Carrageenan-induced rat paw edema | Inhibition of edema volume ranging from 19.69% to 59.61%. mdpi.com |

| 2,3-diaryl-4(3H)-quinazolinones | Colorimetric COX (ovine) inhibitor screening assay | 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone showed a maximum COX-2 inhibition of 27.72% at 22 µM. researchgate.net |

Antimalarial and Antileishmanial Investigations

The 4(3H)-quinazolinone scaffold has been identified as a promising framework for the development of new antimalarial and antileishmanial agents. nih.govresearchgate.net Malaria and leishmaniasis are significant global health issues, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. nih.gov

In the realm of antimalarial research, derivatives of 4(3H)-quinazolinone have been synthesized and evaluated in vivo against Plasmodium berghei in mice. nih.govscispace.com A study on 3-aryl-2-styryl substituted-4(3H)-quinazolinones revealed that compounds 8 and 10 had significant antimalarial activity, with suppression rates of 70.01% and 74.18%, respectively. nih.gov The structural features of these molecules, including the substitution patterns on the phenyl rings, are crucial for their activity. nih.gov

For antileishmanial investigations, these derivatives have been tested in vitro against Leishmania donovani. nih.govresearchgate.net Notably, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6 ) displayed potent antileishmanial activity with an IC50 value of 0.0212 µg/mL, making it significantly more active than the standard drugs amphotericin B deoxycholate and miltefosine. nih.govresearchgate.net Another compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7 ), also showed very promising activity with an IC50 of 0.0128 μg/ml. researchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting Leishmania major pteridine (B1203161) reductase (Lm-PTR1). nih.gov

Table 2: Preclinical Antimalarial and Antileishmanial Activity of Selected 4(3H)-Quinazolinone Derivatives

| Compound | Target Organism | Activity Metric | Result |

| Compound 8 (a 3-aryl-2-styryl substituted-4(3H)-quinazolinone) | Plasmodium berghei | Percent Suppression | 70.01%. nih.gov |

| Compound 10 (a 3-aryl-2-styryl substituted-4(3H)-quinazolinone) | Plasmodium berghei | Percent Suppression | 74.18%. nih.gov |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6 ) | Leishmania donovani | IC50 | 0.0212 µg/mL. nih.govresearchgate.net |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7 ) | Leishmania donovani | IC50 | 0.0128 µg/mL. researchgate.net |

Central Nervous System (CNS) Activities

The versatility of the 4(3H)-quinazolinone core extends to a range of central nervous system activities, including anticonvulsant and sedative-hypnotic effects, as well as interactions with key neurotransmitter systems.

Anticonvulsant Properties

Quinazolin-4(3H)-one derivatives are recognized as an important class of heterocyclic compounds with potential anticonvulsant and CNS depressant activities. mdpi.com Preclinical screening for anticonvulsant activity is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. mdpi.comnih.govnih.govresearchgate.net The scPTZ test is a model for myoclonic seizures, while the MES test helps identify compounds that can prevent the spread of seizures. nih.govresearchgate.net

Several studies have demonstrated the anticonvulsant potential of newly synthesized quinazolinone analogues. nih.govnih.govresearchgate.net For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones showed promising activity in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com Some compounds provided 100% protection against myoclonic seizures without causing neurotoxicity. nih.gov The substitutions at positions 2 and 3 of the quinazolinone ring are critical for both the pharmacokinetics and the anticonvulsant potency of these compounds. mdpi.com

Hypnotic and Sedative Effects

Historically, the 4(3H)-quinazolinone structure is famously associated with methaqualone, a compound once used as a sedative-hypnotic. mdpi.comwikipedia.org This has spurred further research into derivatives with similar properties but improved safety profiles. Preclinical studies have explored the sedative and hypnotic potential of new quinazolinone compounds.

Interestingly, some research has focused on developing anxiolytic quinazolinone derivatives that are devoid of sedative side effects. nih.gov A study on quinazolinones with electronegative groups found that these compounds produced anxiolytic and anti-depressive actions in rodent models without inducing sedation. nih.gov This suggests that specific structural modifications can separate the desired anxiolytic effects from the sedative properties often associated with this class of compounds.

Interaction with Neurotransmitter Receptors (e.g., Gamma-Aminobutyric Acid Type A Receptor)

The mechanism of action for the CNS effects of many quinazolinone derivatives is believed to involve the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which is a primary target for many antiepileptic and sedative drugs. ijpsdronline.com The GABA-A receptor is a ligand-gated ion channel that mediates fast neuronal inhibition in the central nervous system. nih.gov

Molecular docking studies have been employed to investigate the interaction between quinazolinone derivatives and the GABA-A receptor. ijpsdronline.comnih.gov These in silico studies predict how the compounds bind to the receptor, often at allosteric sites like the benzodiazepine (B76468) binding site. mdpi.commdpi.com For example, a docking study of twenty quinazolinone derivatives showed docking scores ranging from -7.1 to -9.3 kcal/mol, suggesting a strong binding affinity to the GABA-A receptor. ijpsdronline.com The interaction with the GABA-A receptor is thought to enhance the action of GABA, leading to the observed anticonvulsant and sedative effects. ijpsdronline.com Some derivatives have been shown to act as positive allosteric modulators of the receptor. mdpi.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is a key enzyme responsible for the metabolism of monoamine neurotransmitters in the brain. nih.gov Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net A number of 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potential MAO inhibitors. nih.govresearchgate.netnih.gov

Studies have identified quinazolinone derivatives with micromolar and even submicromolar inhibitory activities against MAO-B. nih.gov For example, certain C6-monosubstituted and N3/C6-disubstituted 4(3H)-quinazolinone derivatives have shown potent and selective MAO-B inhibition. nih.gov Computational and molecular docking studies have been used to understand the structural determinants of MAO-A and MAO-B selectivity, revealing that hydrophobic and hydrogen-bonding interactions within the enzyme's active site are crucial. nih.gov These findings highlight the potential of the 4(3H)-quinazolinone scaffold in designing novel MAO inhibitors for neurodegenerative disorders. nih.gov

Table 3: Preclinical MAO Inhibition by 4(3H)-Quinazolinone Derivatives

| Compound Class | Target Enzyme | Key Findings |

| C6-monosubstituted 4(3H)-quinazolinone derivatives | MAO-B | The most potent derivative exhibited an IC50 value of 6.35 µM. nih.gov |

| N3/C6-disubstituted 4(3H)-quinazolinone derivatives | MAO-B | The most potent derivative showed an IC50 value of 0.685 µM. nih.gov |

| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamides | MAO-A | The most potent compounds had IC50 values of 0.058 and 0.094 µM. nih.gov |

Investigation of Other Enzyme Inhibitory Activities (e.g., Phosphodiesterase, Dihydrofolate Reductase, Thrombin)

A comprehensive review of scientific literature was conducted to ascertain the inhibitory effects of the specific chemical compound 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone on several key enzymes: phosphodiesterase (PDE), dihydrofolate reductase (DHFR), and thrombin.

Following an extensive search of available preclinical studies and research databases, no specific data or research findings were identified for 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone concerning its potential inhibitory activity against phosphodiesterase, dihydrofolate reductase, or thrombin. The existing body of research on quinazolinone derivatives is broad; however, studies detailing the enzymatic inhibition profile of this particular analogue are not present in the reviewed literature.

Therefore, no data tables or detailed research findings on the phosphodiesterase, dihydrofolate reductase, or thrombin inhibitory activities of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone can be provided at this time.

Structure Activity Relationship Sar Analyses of Bioactive 4 3h Quinazolinone Compounds

Correlating Substituent Effects at Position 2 with Biological Potency

The substituent at the 2-position of the 4(3H)-quinazolinone ring system plays a pivotal role in determining the biological activity of these compounds. nih.govnih.gov The nature of this substituent can significantly influence the compound's interaction with its biological target, thereby modulating its potency.

Research has shown that the introduction of various aryl and heterocyclic moieties at this position can lead to a diverse range of pharmacological effects. For instance, a series of 2-aryl-4(3H)-quinazolinones were synthesized and evaluated for their cytotoxic and cyclooxygenase-2 (COX-2) inhibitory activities. researchgate.net Another study explored 2-substituted quinazolin-4(3H)-ones for their antiproliferative activities against several cancer cell lines. nih.govmdpi.comresearchgate.net These studies highlight the importance of the electronic and steric properties of the substituent at position 2.

In the context of antibacterial agents, a detailed SAR study of 4(3H)-quinazolinones revealed that modifications at this position are critical for activity against Staphylococcus aureus. nih.govresearchgate.netnih.gov The introduction of heterocyclic derivatives such as imidazole, triazole, and thiazole (B1198619) at the 2-position has also been investigated, with some of the resulting compounds showing promising antibacterial and antifungal effects. mdpi.com

The following table summarizes the findings from various studies on the impact of substituents at the 2-position on biological activity:

| Substituent at C2 | Biological Activity | Key Findings | Reference |

| Aryl groups | Anticancer | The nature of the aryl group influences cytotoxicity and COX-2 inhibition. | researchgate.net |

| Substituted Phenyl/Naphthyl | Antiproliferative | A 2-methoxyphenyl substituent along with a basic side chain showed a remarkable profile against the majority of the tested cell lines. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| Heterocyclic groups (imidazole, triazole, thiazole) | Antibacterial/Antifungal | Several derivatives exhibited activity against S. aureus, MRSA, and C. albicans. mdpi.com | mdpi.com |

| Dithiocarbamate side chain | Antitumor | Compounds induced G2/M phase arrest in HT29 cells and promoted tubulin polymerization. nih.gov | nih.gov |

Influence of Substitutions at Position 3 on Pharmacological Efficacy

The substituent at the 3-position of the 4(3H)-quinazolinone ring also significantly impacts pharmacological efficacy. nih.gov This position is often modified to fine-tune the compound's properties, such as solubility, metabolic stability, and target-binding affinity.

Studies have shown that introducing different aryl groups, heterocyclic moieties, and aliphatic chains at this position can lead to a wide range of biological responses. For example, a series of 3-aryl-4(3H)-quinazolinone-2-carboxaldehydes and their derivatives were reported as anticonvulsants. nih.gov The nature of the substituent at position 3 can also influence the anti-inflammatory and antibacterial activities of the quinazolinone core. nih.gov

In the development of antitumor agents, the substitution at position 3 is crucial. Research has indicated that the presence of an amino group or a urea/thiourea group in a phenyl hydrazine (B178648) ring at this position is important for anticancer action. researchgate.net Furthermore, the introduction of various heterocyclic moieties at position 3 has been suggested to enhance biological activity. nih.gov

The table below presents a summary of the influence of substitutions at position 3 on the pharmacological efficacy of 4(3H)-quinazolinones:

| Substituent at N3 | Biological Activity | Key Findings | Reference |

| Aryl groups | Anticonvulsant | 3-Aryl-4(3H)-quinazolinone-2 carboxaldehydes and their derivatives showed anticonvulsant properties. nih.gov | nih.gov |

| Phenyl hydrazine with urea/thiourea | Anticancer | This substitution pattern was found to be crucial for antitumor activity. researchgate.net | researchgate.net |

| Heterocyclic moieties | General Bioactivity | The addition of different heterocyclic moieties at position 3 could increase activity. nih.gov | nih.gov |

| Phenyl | Anticancer | The presence of a phenyl group is common in many bioactive quinazolinones. | |

| Substituted phenyl | Antibacterial/Antifungal | Para-substituted phenyl rings at this position were explored for antimicrobial effects. mdpi.com | mdpi.com |

Impact of Halogenation and Other Modifications on the Benzo Ring

Modifications to the benzo ring of the 4(3H)-quinazolinone scaffold, particularly halogenation, can have a profound effect on the biological activity of the resulting compounds. nih.govnih.gov The introduction of halogens such as chlorine, fluorine, and bromine can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

For instance, SAR studies have indicated that the presence of a chlorine atom at the 7-position of the quinazolinone system can favor anticonvulsant activity. nih.gov In the context of anticancer activity, 6,8-di-fluoro substitutions on the benzene (B151609) ring of quinazolin-4(3H)-one esters have been shown to increase cytotoxicity. nih.gov Similarly, 6-fluoro derivatives of quinazolin-4(3H)-one hydrazides exhibited increased activity against A2780 cell lines. nih.gov

The position of the halogen on the benzo ring is critical. Positions 6 and 8 have been identified as significant for various pharmacological activities. nih.gov Recent research has also focused on the anticancer properties of halogenated 4(3H)-quinazolinones, with a detailed discussion on their structure-activity relationships. researchgate.net

The following table summarizes the impact of modifications on the benzo ring:

| Modification | Position(s) | Biological Activity | Key Findings | Reference |

| Chlorine | 7 | Anticonvulsant | Favors anticonvulsant activity. nih.gov | nih.gov |

| Di-fluoro | 6, 8 | Anticancer | Increased cytotoxicity in quinazolin-4(3H)-one esters. nih.gov | nih.gov |

| Fluoro | 6 | Anticancer | Increased activity against A2780 cell lines in quinazolin-4(3H)-one hydrazides. nih.gov | nih.gov |

| Halogenation (general) | Various | Anticancer | Halogen-substituted 4(3H)-quinazolinones are a promising class of chemotherapeutic agents. researchgate.net | researchgate.net |

| Iodo | 6 | Anti-inflammatory | 6-Iodo-4-substituted-quinazolines showed activity comparable to indomethacin. nih.gov | nih.gov |

Stereoelectronic Factors Governing Ligand-Target Interactions

The biological activity of 4(3H)-quinazolinone derivatives is ultimately governed by their interactions with specific biological targets. These interactions are dictated by a combination of stereoelectronic factors, including the three-dimensional shape of the molecule, its electronic distribution, and the presence of specific functional groups capable of forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Molecular docking studies are frequently employed to elucidate the binding modes of quinazolinone-based inhibitors with their target enzymes. For example, docking studies have shown that active 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues bind to the epidermal growth factor receptor (EGFR) kinase enzyme. nih.gov In another study, molecular docking of quinazolinone derivatives with the EGFR target active site revealed key binding interactions. researchgate.net

The planarity of the quinazolinone ring system, combined with the spatial arrangement of substituents at positions 2 and 3, creates a specific pharmacophore that can be recognized by the binding site of a protein. The electronic nature of the substituents influences the strength of interactions such as pi-pi stacking and cation-pi interactions. For instance, the docking of a potent quinazolinone derivative within the active site of COX-2 revealed pi-pi interactions involving the 4-(benzyloxy)-3-methoxyphenyl moiety. mdpi.com

Development of Lead Compounds Based on SAR Insights

The systematic exploration of structure-activity relationships provides a rational basis for the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov By understanding which structural modifications lead to enhanced biological activity, medicinal chemists can design and synthesize new analogues with a higher probability of success.

The quinazoline (B50416) scaffold has served as a lead compound for the synthesis of numerous analogues with diverse therapeutic applications, including anticancer agents. nih.govmdpi.comresearchgate.net For example, based on SAR insights, a series of novel 3-methyl-quinazolinone derivatives were designed and synthesized as potential antitumor agents targeting EGFR. nih.gov

The development of lead compounds often involves an iterative process of design, synthesis, and biological evaluation. For instance, the discovery of a novel antibacterial 4(3H)-quinazolinone from an in silico screen was followed by the synthesis and evaluation of 77 variants to establish a comprehensive SAR, leading to the identification of a promising lead compound with potent activity against methicillin-resistant S. aureus (MRSA). nih.govresearchgate.netnih.gov This lead compound demonstrated good oral bioavailability and in vivo efficacy. nih.govresearchgate.netnih.gov

The following table provides examples of lead compound development based on SAR studies:

| Therapeutic Area | Lead Compound/Series | SAR-Guided Optimization | Outcome | Reference |

| Antibacterial | 4(3H)-quinazolinone core | Evaluation of 77 variants to explore substitutions at all positions. | Discovery of a potent anti-MRSA compound with oral bioavailability and in vivo efficacy. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Anticancer | 3-Methyl-quinazolinone derivatives | Design and synthesis of derivatives targeting EGFR. | Identification of compounds with high antitumor activities against several cancer cell lines. nih.gov | nih.gov |

| Anticancer | Quinazolin-4(3H)-one derivatives | Design of molecules as breast cancer inhibitors using a QSAR model. | Development of seven molecules with better predicted activities than the template. researchgate.net | researchgate.net |

Computational Chemistry and Molecular Modeling in 4 3h Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). derpharmachemica.com This technique is crucial for understanding how quinazolinone derivatives interact with their biological targets. For 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone , docking simulations can identify the most stable binding pose within the active site of a target protein, such as a kinase or enzyme, which is often the first step in predicting its potential as an inhibitor. nih.govsemanticscholar.org The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity. derpharmachemica.comasianpubs.org

Once a binding pose is predicted, a detailed analysis of the ligand-protein interactions is performed. This profiling is essential for understanding the structural basis of molecular recognition. For the quinazolinone scaffold, interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or π-cation interactions. nih.gov In the case of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone , the quinazolinone core can act as a hydrogen bond acceptor, while the phenyl and furyl rings are likely to engage in hydrophobic and aromatic interactions with nonpolar amino acid residues in the target's binding pocket. nih.gov For instance, in studies involving Epidermal Growth Factor Receptor (EGFR), a common target for quinazolines, the nitrogen atom in the quinazoline (B50416) ring is often observed forming a critical hydrogen bond with a methionine residue in the hinge region of the kinase. frontiersin.orgnih.gov

Table 1: Predicted Ligand-Protein Interactions for a Quinazolinone Scaffold in a Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinazolinone Carbonyl Oxygen, Ring Nitrogen | Met, Cys, Asp, Lys |

| Hydrophobic/Van der Waals | Phenyl Ring, Furyl Ring | Leu, Val, Ala, Phe, Pro |

| π-π Stacking | Phenyl Ring, Quinazolinone Aromatic System | Phe, Tyr, Trp, His |

| π-Cation | Phenyl Ring, Furyl Ring | Lys, Arg |

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). derpharmachemica.com A lower binding energy generally indicates a more stable and favorable ligand-protein complex. researchgate.net These predictions help in ranking different quinazolinone derivatives and prioritizing them for synthesis and biological testing. nih.gov By comparing the binding energies of a series of analogs, researchers can infer potential modes of action. For example, if docking studies consistently show that 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone binds strongly to the ATP-binding site of a specific kinase, it suggests that its mode of action is likely through the inhibition of that kinase's activity. nih.gov The predicted binding mode also provides a structural hypothesis for the compound's activity that can be tested experimentally. researchgate.net

Table 2: Example of Predicted Binding Affinities for Quinazolinone Derivatives against a Target Protein

| Compound ID | Substituent at Position 2 | Substituent at Position 3 | Predicted Binding Energy (kcal/mol) |

| A | Phenyl | Phenyl | -8.5 |

| B | Methyl | Phenyl | -7.2 |

| C | 3-Furyl | Phenyl | -9.1 |

| D | Phenyl | 4-Chlorophenyl | -9.4 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of quinazolinone derivatives, QSAR models can predict their inhibitory potency based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). frontiersin.orgfrontiersin.org These models are valuable for predicting the activity of unsynthesized compounds and for guiding the optimization of lead candidates. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. frontiersin.org These techniques generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish activity. For example, a CoMFA map might indicate that a bulky, electron-donating group at the 3-position of the phenyl ring of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone would increase its binding affinity. nih.gov The statistical robustness of a QSAR model is typically validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). frontiersin.org

Table 3: Statistical Parameters for a Typical 3D-QSAR (CoMFA) Model for Quinazolinone Inhibitors

| Parameter | Value | Description |

| Cross-validated coefficient (q²) | 0.608 | Indicates the predictive ability of the model (a value > 0.5 is good) |

| Non-cross-validated coefficient (r²) | 0.979 | Measures the correlation between predicted and actual activity |

| Standard Error of Estimate (SEE) | 0.1126 | Represents the deviation of predicted values from experimental values |

| F-statistic value (F) | 257.4 | Indicates the statistical significance of the model |

| Optimal Number of Components (ONC) | 8 | The number of principal components used to build the optimal model |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov For a class of active quinazolinone compounds, a common pharmacophore model can be generated. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases, such as the ZINC or ChemDiv databases. frontiersin.orgacs.org This process can rapidly identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active against the target of interest, potentially discovering compounds structurally distinct from the original quinazolinones. acs.org

For 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone , a pharmacophore model would likely include features corresponding to the aromatic rings of the quinazolinone and phenyl groups, a hydrogen bond acceptor for the carbonyl oxygen, and potentially an additional aromatic or hydrophobic feature for the furyl group.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which reveals the flexibility of different parts of the protein. nih.gov A stable binding mode for 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone would be characterized by a low and stable RMSD value throughout the simulation.

In Silico Prediction of Absorption, Distribution, Metabolism (excluding excretion and toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADM (Absorption, Distribution, Metabolism) prediction tools provide early-stage assessment of these properties, helping to filter out compounds with poor drug-like characteristics. asianpubs.orgresearchgate.netactascientific.com Various online software and models, such as SwissADME and pkCSM, are used to calculate properties based on the chemical structure of a compound like 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone . researchgate.net Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. actascientific.comsnv63.ru These predictions are often guided by rules such as Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. actascientific.com

Table 4: In Silico Predicted ADM Properties for a Representative Quinazolinone Compound

| ADM Property | Predicted Value/Outcome | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines if the compound can enter the central nervous system. |

| Plasma Protein Binding | >90% | Affects the free concentration of the drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

Future Perspectives and Research Directions for 2 3 Furyl 3 Phenyl 4 3h Quinazolinone Chemistry

Exploration of Novel Synthetic Pathways and Advanced Methodologies

The synthesis of quinazolinone derivatives is well-established, often involving the condensation of anthranilic acid derivatives with various reagents. nih.govnih.gov Traditional methods for preparing 2,3-disubstituted quinazolin-4(3H)-ones typically rely on the reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with primary amines. nih.govnih.gov For the specific synthesis of 2-(furyl)-3-phenyl-4(3H)-quinazolinones, a key intermediate would be 2-(furan-2-carbonyl)anthranilic acid, which can be cyclized and subsequently reacted with aniline (B41778).

Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. This includes the exploration of:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis, reducing time, cost, and waste. organic-chemistry.org Developing a one-pot synthesis involving an anthranilic acid derivative, a furan (B31954) aldehyde, and an aniline derivative would be a significant advancement.

Catalyst- and Solvent-Free Conditions: Green chemistry principles are increasingly important in drug discovery. Research into solid-phase synthesis or microwave-assisted organic synthesis (MAOS) could lead to environmentally benign and high-yield production methods. researchgate.net

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and scalability of the target compound.

Novel Catalytic Systems: The use of transition-metal catalysts, such as copper or iron, has shown promise in the synthesis of quinazoline (B50416) derivatives through C-H activation or cross-coupling reactions. nih.gov Investigating these catalysts for the direct coupling of a furan moiety to the quinazolinone core could open new synthetic avenues.

A study on the synthesis of 2-(furan-2-yl)quinazolin-4-one derivatives utilized the reaction of 2-(furan-2-carbonyl)anthranilic acid with various substituted anilines to produce the corresponding 3-substituted-2-(furan-2-yl)quinazolin-4(3H)-ones. nih.gov This approach could be adapted for the synthesis of the 3-furyl isomer.

Design and Synthesis of Advanced Multi-Targeting Quinazolinone Hybrids

The concept of multi-target-directed ligands (MTDLs) has emerged as a powerful strategy to address complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.comnih.gov Quinazoline derivatives are ideal scaffolds for developing such hybrids due to their ability to interact with various biological targets. mdpi.comnih.gov

Future efforts in this area for 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone should involve:

Hybridization with Known Pharmacophores: Covalently linking the 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone core with other established pharmacophores could yield synergistic effects. For instance, incorporating moieties known to inhibit other key cancer targets like histone deacetylases (HDACs) or phosphoinositide 3-kinases (PI3Ks) could lead to potent dual-action inhibitors. nih.gov

Targeting Multiple Kinases: Many cancers are driven by aberrant kinase activity. Designing hybrids that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and FGFR is a promising approach. mdpi.commdpi.com

Conjugation with Targeting Ligands: To enhance tumor selectivity and reduce off-target effects, the quinazolinone core could be conjugated with ligands that bind to receptors overexpressed on cancer cells.

A study on quinazolin-4(3H)-one derivatives co-targeting PARP-1 and BRD4 demonstrated the feasibility of creating multi-targeting agents from this scaffold. nih.gov Similarly, the development of lapatinib, a quinazoline-furan hybrid, highlights the potential of such combinations in cancer therapy. researchgate.net

Deeper Elucidation of Molecular Mechanisms of Action (In Vitro and Pre-clinical In Vivo)

While the quinazolinone scaffold is known to exhibit a range of biological activities, including anticancer effects, the specific molecular mechanisms of 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone remain to be fully elucidated. nih.govmdpi.com

Comprehensive future investigations should include:

In Vitro Studies:

Broad-Spectrum Kinase Profiling: Screening the compound against a large panel of kinases will help identify its primary targets and potential off-targets. nih.gov

Cell-Based Assays: Evaluating the compound's effect on cell proliferation, apoptosis, cell cycle progression, and invasion in a panel of cancer cell lines is crucial. nih.govnih.gov

Enzymatic Assays: Once primary targets are identified (e.g., a specific kinase), detailed enzymatic assays should be performed to determine the inhibitory potency (IC50) and mode of inhibition. nih.gov

Pre-clinical In Vivo Studies:

Xenograft Models: Assessing the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts is a critical step in pre-clinical development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and its effect, is essential for optimizing dosing regimens.

Toxicity Studies: Preliminary toxicology studies in animal models are necessary to evaluate the compound's safety profile.

A study on 2-(furan-2-yl)quinazolin-4-one derivatives showed significant cytotoxic activity against various cancer cell lines, including HEPG2, HCT116, and MCF7, with some compounds exhibiting potent inhibition of EGFR tyrosine kinase. nih.gov This suggests that EGFR could be a potential target for 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone as well.

Application of Emerging Computational Techniques for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of more potent and selective drug candidates. nih.govfrontiersin.orgnih.gov

Future computational efforts for 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone should leverage:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of quinazolinone derivatives with their biological activity. nih.govmdpi.com These models can then guide the design of new analogs with improved potency.

Molecular Docking: Docking simulations can predict the binding mode of the compound within the active site of its target protein, providing insights into key interactions and guiding structure-based drug design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, helping to assess the stability of the binding pose and understand the energetic contributions of different interactions over time. frontiersin.org

Virtual Screening: Large compound libraries can be virtually screened against the target protein to identify new potential hits with diverse chemical scaffolds. frontiersin.org

In a study of 2-(furan-2-yl)quinazolin-4-one derivatives, molecular docking was used to explore the binding mode of the most potent compounds within the ATP binding site of EGFR, revealing key hydrogen bonding and hydrophobic interactions. nih.gov Similar computational approaches can be applied to 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone to guide its optimization.

Strategies for Overcoming Biological Resistance Mechanisms in Chemotherapeutic Development

Drug resistance is a major challenge in cancer chemotherapy, often leading to treatment failure. nih.gov The development of quinazolinone-based compounds that can overcome or circumvent these resistance mechanisms is a critical area of research.

Future strategies to address resistance with 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone could include:

Targeting Resistant Mutants: For targets like EGFR, which are prone to mutations that confer resistance to first-generation inhibitors, the design of new derivatives that can effectively inhibit these mutant forms is essential. mdpi.com

Inhibition of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism of multidrug resistance. Designing compounds that are not substrates for these pumps or that can inhibit their function is a viable strategy.

Combination Therapy: Combining the quinazolinone derivative with other chemotherapeutic agents that have different mechanisms of action can help to overcome resistance and achieve synergistic anti-tumor effects.

Development of Covalent Inhibitors: Designing compounds that form a covalent bond with their target can lead to irreversible inhibition and may be effective against resistant mutants.

Q & A

Q. How to address conflicting reports on antimicrobial activity across similar derivatives?

- Methodology :

- Strain-specific testing : Staphylococcus aureus ATCC 29213 showed sensitivity to compound 14 (MIC = 32 μg/ml) but resistance to structurally analogous compound 4g .

- Biofilm disruption assays : Evaluate non-growth inhibitory mechanisms (e.g., efflux pump inhibition) that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.